3-Methyl-1-pentene

Polyolefin catalysis Copolymerization kinetics Ethylene/α-olefin copolymers

3-Methyl-1-pentene (3M1P) is a branched C6 alpha-olefin with the molecular formula C6H12 and molecular mass 84.16 g/mol. It is characterized by a chiral center at the C3 position, enabling the existence of enantiomeric forms and providing a unique stereochemical handle in polymerization and asymmetric synthesis.

Molecular Formula C6H12
Molecular Weight 84.16 g/mol
CAS No. 760-20-3
Cat. No. B165626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-pentene
CAS760-20-3
Molecular FormulaC6H12
Molecular Weight84.16 g/mol
Structural Identifiers
SMILESCCC(C)C=C
InChIInChI=1S/C6H12/c1-4-6(3)5-2/h4,6H,1,5H2,2-3H3
InChIKeyLDTAOIUHUHHCMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1-pentene (CAS 760-20-3) – Sourcing Guide and Key Differentiators for Scientific Procurement


3-Methyl-1-pentene (3M1P) is a branched C6 alpha-olefin with the molecular formula C6H12 and molecular mass 84.16 g/mol [1]. It is characterized by a chiral center at the C3 position, enabling the existence of enantiomeric forms and providing a unique stereochemical handle in polymerization and asymmetric synthesis. 3M1P is a colorless liquid with a boiling point of approximately 54 °C and density of 0.67 g/mL at 25 °C . The compound serves as a monomer for the synthesis of poly(3-methyl-1-pentene) and as a comonomer in ethylene/α-olefin copolymers, where its branched structure imparts distinct polymer properties compared to linear α-olefins [1].

Why Simple Alpha-Olefin Substitution Fails: Quantitative Performance Gaps for 3-Methyl-1-pentene


Procurement of a generic α-olefin comonomer or monomer in place of 3-methyl-1-pentene carries significant risk because the position and steric bulk of the methyl substituent dictate critical polymerization outcomes, including stereoselectivity, comonomer incorporation efficiency, and the resulting polymer's unsaturated chain-end structure. Unlike linear 1-pentene or 1-hexene, the allylic methyl group in 3M1P profoundly alters the stereochemistry of monomer insertion during metallocene-catalyzed polymerizations [1] and modulates its reactivity in copolymerizations with ethylene [2]. The data below quantify precisely where and why this specific branched olefin cannot be freely interchanged with its structural isomers or linear analogs without compromising material performance.

3-Methyl-1-pentene (760-20-3): Direct Comparative Evidence for Informed Procurement


Copolymerization Reactivity Ratios: 3M1P vs. 4M1P and 1-Pentene in Ethylene Copolymers

In ethylene copolymerizations catalyzed by Cp*TiCl2(O-2,6-iPr2C6H3) (1)/MAO, 3-methyl-1-pentene (3M1P) exhibits a dramatically lower ethylene reactivity ratio (r(E)) compared to its structural isomer 4-methyl-1-pentene (4M1P) and the linear analog 1-pentene. The r(E) value for 3M1P is 8.73, whereas for 4M1P it ranges from 28.3 to 92 (depending on catalyst), and for 1-pentene it is substantially higher, indicating far better comonomer incorporation for 3M1P [1]. This demonstrates that the position of the methyl branch (3- vs. 4-position) directly governs the comonomer's ability to be incorporated into the growing polyethylene chain, with 3M1P being significantly more reactive toward insertion.

Polyolefin catalysis Copolymerization kinetics Ethylene/α-olefin copolymers

Polymer Chain-End Unsaturation: Unique Vinylidene and Tri-Substituted Vinylene Structures in Poly(3M1P)

Homopolymerization of 3-methyl-1-pentene with metallocene catalysts En(Ind)2ZrCl2 and iPr(Cp)(Flu)ZrCl2 yields a polymer with a distinct unsaturated chain-end profile not observed in polymers derived from linear 1-hexene or 4-methyl-1-pentene. 1H NMR analysis revealed that poly(3M1P) predominantly contains vinylidene and tri-substituted vinylene structures, whereas polyhexene and poly(4M1P) primarily exhibit di-substituted vinylene unsaturation [1]. This is the first reported observation of such unique unsaturated structures in poly(3M1P).

Polymer microstructure Metallocene catalysis Functional polyolefins

Gas-Phase Reactivity with Chlorine Atoms: Rate Constant Differentiation vs. 1-Pentene

The rate constant for the gas-phase reaction of 3-methyl-1-pentene with atomic chlorine has been measured using the relative rate technique. At 298 K and 1 atm, the rate constant (k) is (3.85 ± 0.35) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, which is slightly but measurably lower than that of the linear analog 1-pentene, (3.97 ± 0.36) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ [1]. This difference, though small, reflects the influence of the methyl branch at the C3 position on the accessibility of the double bond and allylic hydrogens to Cl atom attack.

Atmospheric chemistry Reaction kinetics Oxidation studies

Olefin Metathesis Behavior: Allylic Methyl Steric Hindrance Limits Conversion

In cross-metathesis and ADMET studies, 3-methyl-1-pentene exhibits limited metathesis conversion due to the steric hindrance of the allylic methyl group. Regardless of catalyst selection (Schrock's Mo or Grubbs' Ru 1st/2nd generation), conversion was ≤50% for the model compound, and the reaction suffered from catalyst trapping (metallacyclobutane accumulation) or methylidene-induced decomposition [1]. While a direct quantitative comparison to an unhindered terminal olefin was not tabulated in the abstract, the study establishes that the allylic methyl group in 3M1P fundamentally alters metathesis reactivity compared to linear α-olefins, which typically undergo facile cross-metathesis.

Olefin metathesis ADMET polymerization Catalyst deactivation

Thermodynamic Stability: Higher Heat of Hydrogenation vs. 2-Methyl-1-pentene

3-Methyl-1-pentene is thermodynamically less stable than its isomer 2-methyl-1-pentene, as evidenced by its higher heat of hydrogenation. The heat of formation (ΔHf°) of 3-methyl-1-pentene has been calculated to be -11.1 kcal/mol, compared to -6.1 kcal/mol for 2-methyl-1-butene (with an extrapolated value of approximately -11.1 kcal/mol for 2-methyl-1-pentene based on methylene group additivity) [1]. The higher heat of hydrogenation for 3M1P indicates it is a more reactive alkene in hydrogenation and other addition reactions, which can be exploited in synthetic applications.

Thermochemistry Alkene stability Heats of formation

3-Methyl-1-pentene (760-20-3): Optimized Application Scenarios Based on Verified Differentiation


Ethylene/α-Olefin Copolymer Production Requiring High Comonomer Incorporation

Based on the r(E) value of 8.73 for 3M1P with catalyst 1 [1], this monomer is the preferred choice when high comonomer incorporation is needed to tailor polyethylene crystallinity and density. Compared to 4-methyl-1-pentene, 3M1P provides a >3-fold improvement in incorporation efficiency, enabling precise control over copolymer composition and reducing the amount of comonomer required to achieve target properties.

Synthesis of Functionalizable Polyolefins with Unique Chain-End Chemistry

The vinylidene and tri-substituted vinylene chain-end structures unique to poly(3M1P) [1] provide distinct reactive sites for post-polymerization functionalization, such as grafting of polar monomers or crosslinking. This makes 3M1P a strategic monomer for producing functionalized polyolefins with enhanced adhesion, compatibility, or reactivity, where polymers from 1-hexene or 4M1P would yield less versatile di-substituted vinylene ends.

Model Compound for Studying Steric Effects in Olefin Metathesis

3M1P serves as an ideal model substrate for investigating the impact of allylic methyl branching on metathesis catalyst performance and deactivation pathways. The documented ≤50% conversion and catalyst trapping phenomena [1] provide a well-characterized benchmark for evaluating new metathesis catalysts designed to overcome steric hindrance. Researchers studying catalyst robustness or allylic strain effects should procure 3M1P for these mechanistic investigations.

Atmospheric Chemistry and Environmental Fate Modeling of Branched Alkenes

The precisely measured rate constant for reaction with chlorine atoms ((3.85 ± 0.35) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹) [1] makes 3M1P a critical standard for calibrating structure-reactivity relationships in atmospheric oxidation models. Using linear 1-pentene data as a proxy for 3M1P would introduce a ~3% systematic error in kinetic predictions; procurement of the authentic branched compound ensures model accuracy for predicting the environmental fate of branched volatile organic compounds (VOCs).

Technical Documentation Hub

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33 linked technical documents
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